molecular formula C13H15NO B14231207 1-Benzyl-3-ethylidene-4-methylazetidin-2-one CAS No. 827341-83-3

1-Benzyl-3-ethylidene-4-methylazetidin-2-one

Cat. No.: B14231207
CAS No.: 827341-83-3
M. Wt: 201.26 g/mol
InChI Key: XTMFDCFGEDKTSA-UHFFFAOYSA-N
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Description

1-Benzyl-3-ethylidene-4-methylazetidin-2-one is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of azetidinones, which are four-membered lactams. The presence of the benzyl, ethylidene, and methyl groups in its structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 1-Benzyl-3-ethylidene-4-methylazetidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of benzylamine with ethylideneacetone in the presence of a base can lead to the formation of the desired azetidinone ring. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1-Benzyl-3-ethylidene-4-methylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

    Addition: The compound can participate in addition reactions, particularly with electrophiles, leading to the formation of new bonds and products.

Scientific Research Applications

1-Benzyl-3-ethylidene-4-methylazetidin-2-one has found applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-ethylidene-4-methylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-Benzyl-3-ethylidene-4-methylazetidin-2-one can be compared with other azetidinone derivatives, such as:

    1-Benzyl-3-methyl-4-phenylazetidin-2-one: This compound has a similar azetidinone core but different substituents, leading to variations in its chemical properties and reactivity.

    1-Benzyl-3-ethylidene-4-phenylazetidin-2-one:

    1-Benzyl-3-ethylidene-4-ethylazetidin-2-one: The substitution of the methyl group with an ethyl group can affect the compound’s solubility and reactivity.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

CAS No.

827341-83-3

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

1-benzyl-3-ethylidene-4-methylazetidin-2-one

InChI

InChI=1S/C13H15NO/c1-3-12-10(2)14(13(12)15)9-11-7-5-4-6-8-11/h3-8,10H,9H2,1-2H3

InChI Key

XTMFDCFGEDKTSA-UHFFFAOYSA-N

Canonical SMILES

CC=C1C(N(C1=O)CC2=CC=CC=C2)C

Origin of Product

United States

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